molecular formula C19H17N3O2 B11073976 4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2-methylphthalazin-1(2H)-one

4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2-methylphthalazin-1(2H)-one

Cat. No.: B11073976
M. Wt: 319.4 g/mol
InChI Key: CXPDLRXHFDYOFZ-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2-methylphthalazin-1(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety fused with a phthalazine ring, making it structurally unique and interesting for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2-methylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by its coupling with a phthalazine derivative under specific conditions. Key steps include:

    Formation of the Quinoline Derivative: This can be achieved through the Pfitzinger reaction, where isatin reacts with aniline in the presence of a base.

    Coupling Reaction: The quinoline derivative is then reacted with a phthalazine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2-methylphthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Functionalized quinoline or phthalazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2-methylphthalazin-1(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Medicine

Medically, derivatives of this compound could be investigated for their therapeutic potential. The quinoline and phthalazine moieties are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated ring systems.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2-methylphthalazin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the phthalazine ring can interact with various proteins, modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.

    Phthalazine Derivatives: Compounds like phthalazone, which have applications in medicinal chemistry.

Uniqueness

4-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2-methylphthalazin-1(2H)-one is unique due to its combined quinoline and phthalazine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other quinoline or phthalazine derivatives.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

4-(3,4-dihydro-2H-quinoline-1-carbonyl)-2-methylphthalazin-1-one

InChI

InChI=1S/C19H17N3O2/c1-21-18(23)15-10-4-3-9-14(15)17(20-21)19(24)22-12-6-8-13-7-2-5-11-16(13)22/h2-5,7,9-11H,6,8,12H2,1H3

InChI Key

CXPDLRXHFDYOFZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCCC4=CC=CC=C43

solubility

45.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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